molecular formula C6H4INO2 B126940 5-iodopyridine-2-carboxylic Acid CAS No. 32046-43-8

5-iodopyridine-2-carboxylic Acid

Cat. No. B126940
CAS RN: 32046-43-8
M. Wt: 249.01 g/mol
InChI Key: VHBWDGNMKCLMCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodopyridine-2-carboxylic acid is a compound that has been studied for its potential applications in various fields of chemistry and biochemistry. It is known for its ability to introduce heavy atoms into specific sites in proteins, which can be useful for X-ray crystallography studies to determine protein structures .

Synthesis Analysis

The synthesis of derivatives of 5-iodopyridine-2-carboxylic acid has been explored in several studies. For instance, methyl 5-iodopyridine-2-carboximidate, a derivative, was synthesized and reacted with amino groups of model compounds and performic acid-oxidized insulin . This reagent was designed to introduce heavy atoms into proteins, which is essential

Scientific Research Applications

Protein Modification

Methyl 5-iodopyridine-2-carboximidate, a derivative of 5-iodopyridine-2-carboxylic acid, has been used to introduce heavy atoms into specific sites in proteins, as demonstrated in a study on oxidized insulin. This reagent allows for specific reactions with amino groups under mild conditions, resulting in N-monosubstituted amidines. Such modifications can aid in determining protein modification sites (Riley & Perham, 1973).

Regiochemical Flexibility in Organic Synthesis

5-Iodopyridine-2-carboxylic acid demonstrates regiochemical flexibility, as seen in a study using various halopyridines. This flexibility is crucial for introducing different functional groups in pharmaceutical research, creating new building blocks and structures (Bobbio & Schlosser, 2001).

Catalytic Aminocarbonylation

In the synthesis of N-substituted nicotinamide and pyridyl-glyoxylamides, 5-iodopyridine-2-carboxylic acid derivatives have been used as starting materials. These compounds, obtained through palladium-catalyzed aminocarbonylation, are of potential biological importance (Takács, Jakab, Petz, & Kollár, 2007).

Suzuki–Miyaura Coupling Reactions

A study on Suzuki–Miyaura coupling reactions highlights the utility of 5-iodopyridines, including derivatives of 5-iodopyridine-2-carboxylic acid, in synthesizing aryl-substituted pyridines. This reaction is significant for producing pharmacologically relevant arylpyridines (Karadeniz, Zora, & Kilicaslan, 2015).

Electrocatalytic Carboxylation

In an electrochemical study, 5-iodopyridine-2-carboxylic acid derivatives were used for the carboxylation of 2-amino-5-bromopyridine with CO2. This process is important for synthesizing compounds like 6-aminonicotinic acid, which have potential applications in various fields (Feng, Huang, Liu, & Wang, 2010).

Crystal Engineering

The crystal structure of complexes involving 5-iodopyridine-2-carboxylic acid derivatives offers insights into molecular interactions and design. For example, studies on crystal engineering have explored hydrogen and halogen bonds in such complexes, providing a deeper understanding of molecular arrangements and interactions (Saha, Nangia, & Jaskólski, 2005).

Safety And Hazards

When handling 5-iodopyridine-2-carboxylic Acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

While specific future directions for 5-iodopyridine-2-carboxylic Acid are not mentioned in the search results, there is a general interest in the development of therapeutic peptides, which could potentially involve compounds with a pyridine scaffold .

properties

IUPAC Name

5-iodopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBWDGNMKCLMCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70430971
Record name 5-iodopyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70430971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-iodopyridine-2-carboxylic Acid

CAS RN

32046-43-8
Record name 5-iodopyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70430971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-iodopyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-iodopyridine-2-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
5-iodopyridine-2-carboxylic Acid
Reactant of Route 3
5-iodopyridine-2-carboxylic Acid
Reactant of Route 4
5-iodopyridine-2-carboxylic Acid
Reactant of Route 5
Reactant of Route 5
5-iodopyridine-2-carboxylic Acid
Reactant of Route 6
Reactant of Route 6
5-iodopyridine-2-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.